

In-Depth Technical Guide: 5-Bromo-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-nitrophenol**

Cat. No.: **B022722**

[Get Quote](#)

CAS Number: 27684-84-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-nitrophenol**, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.

Chemical Identity and Properties

5-Bromo-2-nitrophenol is a substituted phenol derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of the benzene ring.^[1] Its chemical structure lends it a high degree of reactivity, making it a versatile building block in complex organic synthesis.^[1]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of **5-Bromo-2-nitrophenol**.

Property	Value	Source(s)
CAS Number	27684-84-0	[1] [2]
Molecular Formula	C ₆ H ₄ BrNO ₃	[1] [2]
Molecular Weight	218.01 g/mol	[2]
Appearance	Pale yellow to yellow-green crystalline solid	[2] [3]
Melting Point	40-46 °C	[3] [4]
Boiling Point (Predicted)	264.6 ± 20.0 °C	[3]
Density (Predicted)	1.881 ± 0.06 g/cm ³	[3]
pKa (Predicted)	6.08 ± 0.13	[3]
Solubility	Soluble in methanol, ethyl acetate.	[3]
Purity	>98.0% (by GC)	[4]

Synthesis and Experimental Workflow

5-Bromo-2-nitrophenol is primarily used as a synthetic intermediate.[\[3\]](#)[\[5\]](#) Its preparation and subsequent use in the synthesis of more complex molecules is a key workflow for medicinal chemists.

Logical Workflow: From Precursor to Intermediate

The diagram below illustrates the typical workflow involving **5-Bromo-2-nitrophenol**, starting from its synthesis and leading to its application as a building block for other chemical entities.

General experimental workflow for **5-Bromo-2-nitrophenol**.

Experimental Protocol: Synthesis of 5-Bromo-2-nitrophenol

This protocol describes the nitration of 3-bromophenol to yield **5-Bromo-2-nitrophenol**.[\[3\]](#)

Materials:

- 3-Bromophenol (49.35 g, 285 mmol)
- Potassium nitrate (51.5 g, 509 mmol)
- Concentrated sulfuric acid (32.6 mL)
- Water (105 mL)
- Diethyl ether
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a reaction vessel, slowly add potassium nitrate (51.5 g) to a cooled (10 °C) solution of concentrated sulfuric acid (32.6 mL) in water (105 mL).
- Stir the mixture for 5 minutes.
- Add 3-bromophenol (49.35 g) dropwise, maintaining the reaction temperature at approximately 10 °C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
- Upon completion, dilute the reaction mixture with water (350 mL).
- Extract the product into diethyl ether.

- Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel, using a 19:1 hexane/ethyl acetate eluent system, to afford **5-Bromo-2-nitrophenol** as a yellow-green solid.[3]

Applications in a Research Context

The primary utility of **5-Bromo-2-nitrophenol** is as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its functional groups—hydroxyl, nitro, and bromo—provide multiple reaction sites for building molecular complexity. It serves as a foundational scaffold for introducing specific functionalities into larger molecules.[1]

While this compound is a key intermediate, there is no evidence in the current scientific literature to suggest that **5-Bromo-2-nitrophenol** itself has direct activity in biological signaling pathways. Its value lies in its role as a starting material for the synthesis of novel bioactive compounds.[7]

Analytical Methodologies

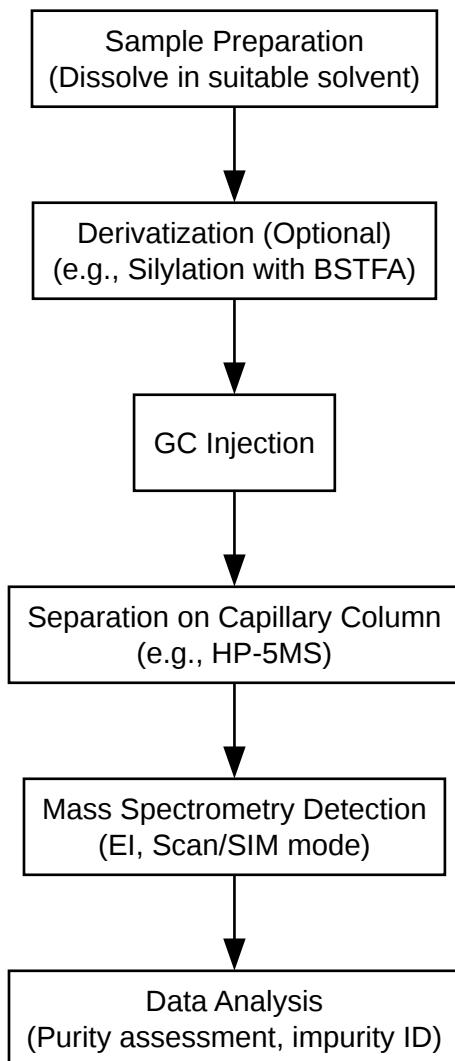
Accurate characterization and quality control of **5-Bromo-2-nitrophenol** are essential for its use in synthesis. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a critical tool for structural confirmation.

Protocol:

- Instrument: 300 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Procedure: Dissolve a small amount of the sample in deuterated DMSO. Acquire the proton NMR spectrum.


- Expected Chemical Shifts (δ):
 - 11.44 ppm (singlet, 1H, -OH)
 - 7.84 ppm (doublet, $J = 8.7$ Hz, 1H)
 - 7.33 ppm (doublet, $J = 2.1$ Hz, 1H)
 - 7.18 ppm (doublet of doublets, $J = 8.7, 2.1$ Hz, 1H)[3]

Chromatographic Methods (Representative Protocols)

Chromatographic techniques are vital for assessing purity and monitoring reaction progress. The following protocols are based on standard methods for similar aromatic compounds and serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing purity and identifying volatile impurities. Due to the polarity of the phenol group, derivatization may be required to improve peak shape and thermal stability.[8]

[Click to download full resolution via product page](#)

Representative GC-MS workflow for **5-Bromo-2-nitrophenol** analysis.

- Instrumentation: Standard GC-MS system.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
- Injector Temp: 250 °C.
- MS Ion Source Temp: 230 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for non-volatile samples and for routine purity analysis without derivatization.[\[5\]](#)

- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization of the phenolic group).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined from the analyte's UV spectrum (typically 280-320 nm for nitrophenols).
- Column Temperature: 30 °C.

Safety and Handling

5-Bromo-2-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.
 - Wear protective gloves, safety goggles, and a lab coat.
 - Avoid breathing dust.

- Wash hands thoroughly after handling.[4]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. 5-Bromo-2-nitrophenol | 27684-84-0 [sigmaaldrich.com]
- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 4. 5-Bromo-2-nitrophenol | 27684-84-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 5-Bromo-2-nitrophenol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022722#5-bromo-2-nitrophenol-cas-number\]](https://www.benchchem.com/product/b022722#5-bromo-2-nitrophenol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com